molecular formula C8H16N6O5 B13747565 N(sup 2)-Carbamoyl-N(sup 2),N(sup 6)-dinitroso-N(sup 6)-methylaminolysine CAS No. 102586-07-2

N(sup 2)-Carbamoyl-N(sup 2),N(sup 6)-dinitroso-N(sup 6)-methylaminolysine

Cat. No.: B13747565
CAS No.: 102586-07-2
M. Wt: 276.25 g/mol
InChI Key: FPVUTCYSOMSORQ-UHFFFAOYSA-N
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Description

N²-Carbamoyl-N²,N⁶-dinitroso-N⁶-methylaminolysine is a lysine-derived compound characterized by multiple nitroso (-N=O) groups and a carbamoyl (-NH-C(=O)-NH₂) moiety. Nitroso groups are known for their carcinogenic and mutagenic properties , while carbamoyl functionalities often influence molecular interactions in biological systems .

Properties

CAS No.

102586-07-2

Molecular Formula

C8H16N6O5

Molecular Weight

276.25 g/mol

IUPAC Name

2-[carbamoyl(nitroso)amino]-6-[methylamino(nitroso)amino]hexanoic acid

InChI

InChI=1S/C8H16N6O5/c1-10-13(11-18)5-3-2-4-6(7(15)16)14(12-19)8(9)17/h6,10H,2-5H2,1H3,(H2,9,17)(H,15,16)

InChI Key

FPVUTCYSOMSORQ-UHFFFAOYSA-N

Canonical SMILES

CNN(CCCCC(C(=O)O)N(C(=O)N)N=O)N=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N(sup 2)-Carbamoyl-N(sup 2),N(sup 6)-dinitroso-N(sup 6)-methylaminolysine typically involves multiple steps, starting from lysine. The key steps include:

    Protection of the amino groups: The amino groups of lysine are protected using suitable protecting groups to prevent unwanted reactions.

    Introduction of the carbamoyl group: The protected lysine is reacted with a carbamoylating agent under controlled conditions to introduce the carbamoyl group at the N(sup 2) position.

    Nitrosation: The carbamoyl-protected lysine is then subjected to nitrosation using nitrosating agents such as sodium nitrite in acidic conditions to introduce the dinitroso groups at the N(sup 2) and N(sup 6) positions.

    Methylation: Finally, the compound is methylated using methylating agents like methyl iodide to introduce the methyl group at the N(sup 6) position.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions, use of continuous flow reactors, and purification techniques such as crystallization and chromatography to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N(sup 2)-Carbamoyl-N(sup 2),N(sup 6)-dinitroso-N(sup 6)-methylaminolysine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using reducing agents such as sodium borohydride can convert the nitroso groups to amino groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace the nitroso groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents.

    Substitution: Nucleophiles like amines or thiols; often in the presence of catalysts or under reflux conditions.

Major Products

    Oxidation: Oxidized derivatives with altered functional groups.

    Reduction: Amino derivatives with reduced nitroso groups.

    Substitution: Substituted products with nucleophiles replacing the nitroso groups.

Scientific Research Applications

N(sup 2)-Carbamoyl-N(sup 2),N(sup 6)-dinitroso-N(sup 6)-methylaminolysine has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential role in biochemical pathways and interactions with biomolecules.

    Medicine: Investigated for its therapeutic potential, including its effects on cellular processes and potential as a drug candidate.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N(sup 2)-Carbamoyl-N(sup 2),N(sup 6)-dinitroso-N(sup 6)-methylaminolysine involves its interaction with molecular targets such as enzymes and receptors. The compound’s functional groups allow it to form covalent or non-covalent bonds with these targets, modulating their activity and influencing biochemical pathways. The nitroso groups, in particular, can participate in redox reactions, affecting cellular redox balance and signaling.

Comparison with Similar Compounds

Reactivity and Stability

Nitroso Compounds (e.g., NDMA, N,N′-Dinitrosopentamethylenetetramine)

  • N-Nitrosodimethylamine (NDMA): A well-studied carcinogen with high reactivity due to its nitrosamine structure. NDMA decomposes under heat or UV light, releasing nitric oxide and formaldehyde .
  • N,N′-Dinitrosopentamethylenetetramine : A self-reactive substance classified under hazardous materials (UN 3224) due to its instability. It requires refrigeration during transport to prevent decomposition .
  • N²-Carbamoyl-N²,N⁶-dinitroso-N⁶-methylaminolysine: Likely exhibits higher stability than NDMA due to steric hindrance from the carbamoyl group. However, its multiple nitroso groups may still pose risks of thermal decomposition or nitrosative stress.

Table 1: Stability and Reactivity Comparison

Compound Functional Groups Hazard Class (IMDG) Stability Notes
NDMA Nitrosamine Not listed Highly reactive; decomposes at 60°C
N,N′-Dinitrosopentamethylenetetramine Two nitroso groups 4.1 (Self-reactive) Requires refrigeration
N²-Carbamoyl-N²,N⁶-dinitroso-... Carbamoyl + two nitroso Not reported Hypothesized partial stabilization via carbamoyl

Carbamoyl Derivatives (e.g., Dimethyl Carbamoyl Thioureas)

  • 3-(3-(Dimethyl carbamoyl) thioureido) benzoic acid : Exhibits anti-diabetic activity by forming hydrogen bonds with α-amylase residues (e.g., HIS A:103) .
  • N²-Carbamoyl-N²,N⁶-dinitroso-N⁶-methylaminolysine: The carbamoyl group may enable similar hydrogen bonding, but nitroso groups could counteract biological utility by inducing toxicity.

Table 2: Functional Group Influence on Bioactivity

Compound Key Functional Groups Observed Activity
Dimethyl carbamoyl thiourea Carbamoyl + thiourea Anti-diabetic (α-amylase binding)
N²-Carbamoyl-N²,N⁶-dinitroso-... Carbamoyl + nitroso Potential dual role: binding vs. toxicity
Hazard Classification
  • N,N′-Dinitroso-N,N′-dimethylterephthalamide : Classified as a Class 4.1 hazardous material (flammable solid) when in paste form (≤72% concentration) .
  • Dinitrosobenzene : Listed as a 1.3C explosive due to its instability .
  • N²-Carbamoyl-N²,N⁶-dinitroso-N⁶-methylaminolysine: No direct classification data, but its nitroso groups suggest alignment with Class 4.1 or 6.1 (toxic substances) if proven reactive or toxic.

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